Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate Phosphatidic acid is obtained from glycerophospholipid with the help of phospholipase D.
Phosphatidic acids can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine. They have important roles in intracellular and extracellular signaling. 1,2-Dipalmitoyl-sn-glycero-3-phosphate is a phospholipid containing the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions. It is used in the generation of micelles, liposomes, and artificial membranes.
Brand Name: Vulcanchem
CAS No.: 169051-60-9
VCID: VC0135192
InChI: InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Molecular Formula: C35H68NaO8P
Molecular Weight: 670.9 g/mol

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

CAS No.: 169051-60-9

Cat. No.: VC0135192

Molecular Formula: C35H68NaO8P

Molecular Weight: 670.9 g/mol

* For research use only. Not for human or veterinary use.

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate - 169051-60-9

Specification

Description Phosphatidic acid is obtained from glycerophospholipid with the help of phospholipase D.
Phosphatidic acids can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine. They have important roles in intracellular and extracellular signaling. 1,2-Dipalmitoyl-sn-glycero-3-phosphate is a phospholipid containing the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions. It is used in the generation of micelles, liposomes, and artificial membranes.
CAS No. 169051-60-9
Molecular Formula C35H68NaO8P
Molecular Weight 670.9 g/mol
IUPAC Name sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate
Standard InChI InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1
Standard InChI Key BMBWFDPPCSTUSZ-MGDILKBHSA-M
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Appearance Assay:≥98%A crystalline solid

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